5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde” is a compound that is being extensively studied due to its unique properties and potential applications. It is a thiadiazole derivative .
Synthesis Analysis
The synthesis of “this compound” involves the use of Pivaloyl chloride and thiosemicarbazide .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H10N2OS . Its molecular weight is 170.23 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 170.23 and a predicted density of 1.184±0.06 g/cm3 . The predicted boiling point is 274.3±23.0 °C .
Scientific Research Applications
5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. It has also been used in the synthesis of fluorescent dyes and as a ligand in coordination chemistry.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives can interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to specific receptors .
Biochemical Pathways
Thiadiazole derivatives are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The molecular weight of the compound is 15724 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
It is known that thiadiazole derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde in lab experiments is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. However, one of the limitations is the lack of information on its toxicity and potential side effects.
Future Directions
There are several future directions for the research on 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde. One of the possible directions is to investigate its potential applications in the field of organic electronics further. Another direction is to study its potential as an antioxidant and anti-inflammatory agent in more detail. Additionally, research can be conducted on the toxicity and potential side effects of the compound to determine its safety for use in various applications.
Conclusion:
In conclusion, this compound is a heterocyclic organic molecule that has potential applications in various fields of scientific research. Its ease of synthesis makes it a useful building block for the synthesis of organic semiconductors, fluorescent dyes, and coordination complexes. While there is limited information available on its biochemical and physiological effects, it may have antioxidant and anti-inflammatory properties. Further research is needed to determine its potential applications and safety for use in various fields.
Synthesis Methods
There are several methods for synthesizing 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde. One of the most common methods is the reaction between 5-tert-butyl-1,3,4-thiadiazole-2-thiol and chloroacetaldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound with a yield of around 70-80%.
Properties
IUPAC Name |
5-tert-butyl-1,3,4-thiadiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-7(2,3)6-9-8-5(4-10)11-6/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBQPZDBRQCMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.